

Minimizing by-product formation in Docosyl caffeoate chemical synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Docosyl caffeoate*

Cat. No.: *B109352*

[Get Quote](#)

Technical Support Center: Synthesis of Docosyl Caffeoate

Welcome to the Technical Support Center for **Docosyl Caffeoate** Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity **docosyl caffeoate**. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues in Docosyl Caffeoate Synthesis

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: The final product is dark brown or black, indicating significant impurities.

- Question: My **docosyl caffeoate** product is highly discolored after the reaction. What causes this, and how can I prevent it?
- Potential Causes & Scientific Explanation: The primary cause of discoloration is the oxidation of the caffeoic acid's catechol group (the two adjacent hydroxyl groups on the phenyl ring).

Under reaction conditions, especially at elevated temperatures or in the presence of oxygen and certain catalysts, the catechol moiety is highly susceptible to oxidation, forming an o-quinone.[1][2][3] This quinone is a highly reactive intermediate that can undergo further reactions, including polymerization, leading to complex, high-molecular-weight, dark-colored by-products.[4] The use of strong acids like concentrated H₂SO₄ can also promote this oxidation.[5]

- Recommended Solutions:

- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
- Temperature Control: Avoid excessive temperatures. For chemical esterification, maintain the lowest effective temperature. If using acid catalysts, temperatures above 90°C can accelerate the oxidation of caffeic acid.[5] Enzymatic methods often proceed at milder temperatures (e.g., 60-80°C), which inherently reduces this risk.[6][7][8]
- Catechol Protection: A robust chemical strategy is to protect the catechol hydroxyls before esterification. Acetylation is a common method. The protected caffeic acid is then esterified, followed by a deprotection step to yield the final, pure product. This multi-step process prevents the formation of oxidative side products.[9][10]
- Enzymatic Synthesis: Switch to a lipase-catalyzed method. Enzymes like *Candida antarctica* lipase B (often immobilized, e.g., Novozym 435) are highly selective for the carboxylic acid group and operate under mild conditions, thus avoiding the oxidation of the sensitive catechol group.[11][12][13]

Issue 2: The reaction yield is consistently low.

- Question: I am struggling to achieve a high yield of **docosyl caffeate**. What are the likely reasons for the poor conversion?
- Potential Causes & Scientific Explanation:
 - Incomplete Reaction: The esterification reaction may not be reaching completion due to suboptimal conditions. In reversible reactions like Fischer esterification, the accumulation

of water, a by-product, can shift the equilibrium back towards the reactants, limiting the yield.[5]

- By-product Formation: As discussed in Issue 1, the formation of oxidative polymers and other side products consumes the caffeic acid starting material, directly reducing the yield of the desired ester.
- Poor Solubility of Caffeic Acid: Caffeic acid has low solubility in many non-polar organic solvents that are otherwise ideal for esterification, especially enzymatic reactions.[6][14] This can lead to a low effective concentration of the acid in the reaction medium, slowing down the reaction rate.
- Catalyst Inactivation/Inefficiency: The chosen catalyst may be inefficient or become inactivated. For instance, in lipase-catalyzed reactions, an excess of the alcohol substrate or the presence of certain solvents can lead to enzyme inactivation.[11][14]

• Recommended Solutions:

- Water Removal: If using a chemical method like Fischer esterification, actively remove water as it forms. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
- Optimize Substrate Molar Ratio: An excess of one reactant (typically the alcohol, docosanol) is often used to drive the reaction forward.[5] However, for enzymatic reactions, this must be carefully optimized, as a very large excess of alcohol can inhibit or inactivate the lipase.[14]
- Solvent Selection: For enzymatic synthesis, non-polar solvents like isooctane or hexane often give the highest conversion rates, despite the poor solubility of caffeic acid.[6][15] The reaction temperature can be optimized to improve solubility without denaturing the enzyme.[14] Ionic liquids have also been successfully used as alternative reaction media.[8][16][17][18]
- Switch to a More Robust Method:
 - Acyl Chloride Method: Convert caffeic acid (with protected catechol groups) to its acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl

chloride is highly reactive and will readily form the ester with docosanol, often leading to high yields.[10][14]

- Enzymatic Transesterification: Use a more soluble caffeic acid derivative, like methyl caffeate, and perform a transesterification reaction with docosanol catalyzed by a lipase. Removing the methanol by-product (e.g., under reduced pressure) can drive this reaction to completion.[19]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using enzymatic synthesis (e.g., with Novozym 435) over traditional chemical methods for producing **docosyl caffeate**?

A1: The primary advantages of enzymatic synthesis are selectivity and mild reaction conditions.

- **High Selectivity:** Lipases selectively catalyze the esterification at the carboxylic acid group of caffeic acid, leaving the sensitive catechol hydroxyls untouched. This eliminates the need for protection/deprotection steps and prevents the formation of oxidative by-products.[12][20]
- **Mild Conditions:** Enzymatic reactions are typically run at moderate temperatures (60-80°C) and neutral pH. This preserves the integrity of the caffeic acid structure, preventing degradation and discoloration, which leads to a purer product and simpler purification.[7][21]
- **Environmental Benefits:** These methods avoid the use of harsh acids, corrosive reagents (like SOCl_2), and toxic solvents, aligning with the principles of green chemistry.[12]

Q2: If I must use a chemical method, what is the most critical factor for minimizing by-products?

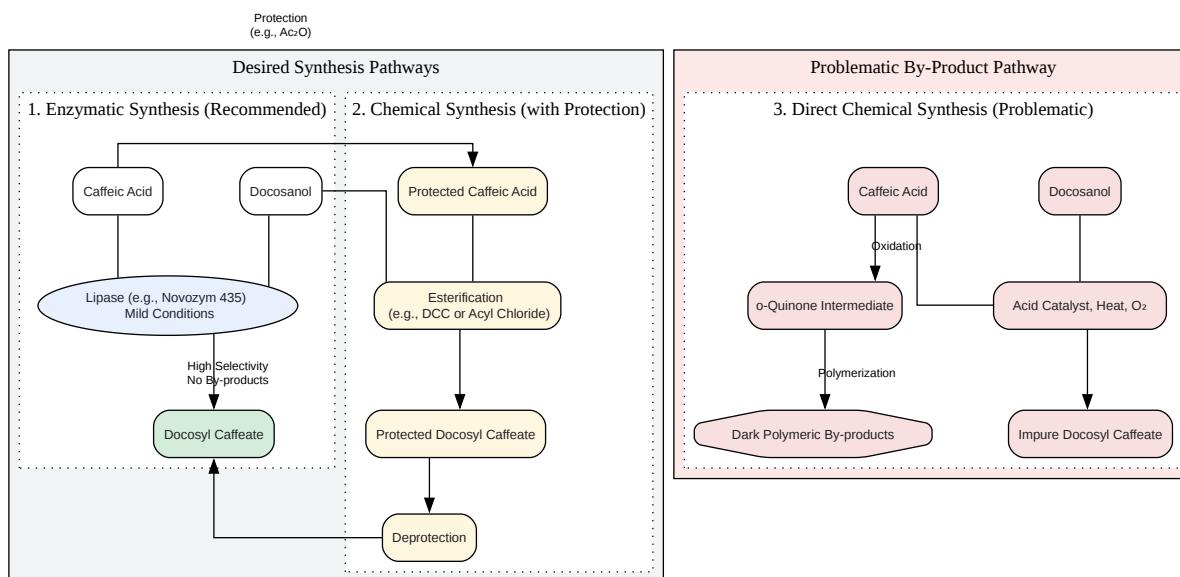
A2: The most critical factor is the protection of the catechol group. By converting the two phenolic hydroxyl groups into a less reactive form (e.g., acetyl esters), you effectively prevent the primary pathway for by-product formation: oxidation to quinones and subsequent polymerization.[9][10] While this adds steps to the overall synthesis (protection and deprotection), it is the most reliable chemical strategy for obtaining a high-purity product.

Q3: How do I choose the right solvent for a lipase-catalyzed esterification of caffeic acid?

A3: Solvent choice is a trade-off between reactant solubility and enzyme activity. Caffeic acid is polar, while docosanol is non-polar.

- Non-Polar Solvents (e.g., Isooctane, Hexane, Toluene): These are often the best choice. Although caffeic acid solubility is low, lipases like Novozym 435 exhibit much higher activity and stability in these media. The low solubility of the product can sometimes help drive the reaction forward.[6][14]
- Polar Solvents (e.g., Acetone, Acetonitrile): While these solvents can better dissolve caffeic acid, they tend to strip the essential water layer from the enzyme's surface, leading to denaturation and significantly lower activity.[14]
- Solvent-Free Systems: In some cases, using a large excess of the liquid alcohol reactant as the solvent is possible. However, given that docosanol is a solid at typical reaction temperatures, this is not a viable option for **docosyl caffeate** synthesis.

Q4: How can I monitor the progress of my reaction and confirm the purity of the final product?

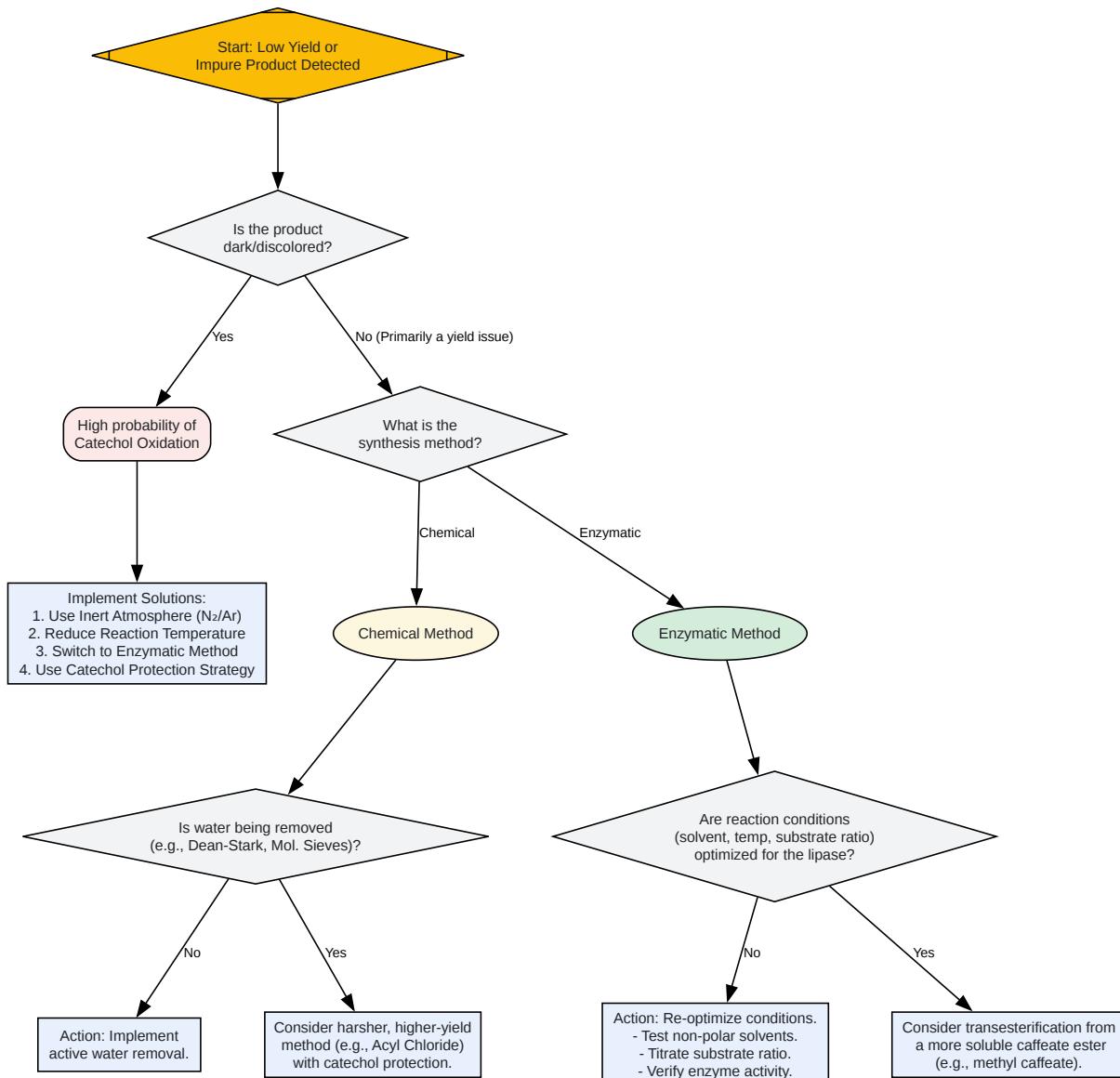

A4: The standard analytical technique is High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column (like a C18) and a UV detector.

- Reaction Monitoring: Small aliquots can be withdrawn from the reaction mixture over time, diluted, filtered, and injected into the HPLC. By monitoring the disappearance of the caffeic acid peak and the appearance of the **docosyl caffeate** product peak, you can track the reaction's progress.[22][23]
- Purity Analysis: After purification, HPLC analysis of the final product should show a single major peak corresponding to **docosyl caffeate**. The peak's purity can be assessed using a Diode Array Detector (DAD) or by integrating the peak area to calculate the percentage purity relative to any minor impurity peaks.[23][24] Mass Spectrometry (MS) coupled with HPLC can be used to confirm the identity of the product and any by-products.[24]

Visualized Reaction and Troubleshooting Workflow

Reaction Scheme: Synthesis Pathways and By-Product Formation

The following diagram illustrates the desired enzymatic synthesis pathway versus the problematic chemical pathway leading to oxidative by-products.



[Click to download full resolution via product page](#)

Caption: Key synthesis routes for **Docosyl Caffeate** and common by-product formation pathway.

Troubleshooting Workflow: Diagnosing Low Yield or Impure Product

This workflow provides a logical sequence of steps to diagnose and resolve common synthesis issues.

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for troubleshooting **Docosyl Caffeate** synthesis issues.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Docosyl Caffeate using Novozym 435

This protocol prioritizes product purity and mild conditions.

- **Reactant Preparation:** In a round-bottom flask, combine caffeic acid (1.0 eq), docosanol (1.5 eq), and immobilized *Candida antarctica* lipase B (Novozym 435, 10-15% by weight of caffeic acid).
- **Solvent Addition:** Add a non-polar solvent, such as isoctane or 2-methyltetrahydrofuran (2-MeTHF), to the flask (approx. 10-20 mL per gram of caffeic acid).
- **Reaction Setup:** Add a magnetic stir bar and equip the flask with a condenser. Place the flask in a heating mantle on a magnetic stirrer.
- **Inert Atmosphere:** Flush the system with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
- **Reaction Execution:** Heat the mixture to 70-80°C with vigorous stirring. The solid reactants will slowly dissolve/react over time.
- **Monitoring:** Monitor the reaction progress by taking small aliquots periodically for HPLC analysis. The reaction is typically complete within 24-48 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product is often of high purity but can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Chemical Synthesis via Catechol Protection

This protocol is a robust chemical method for achieving high purity by preventing side reactions.

Step A: Protection of Caffeic Acid (Acetylation)

- Suspend caffeic acid (1.0 eq) in acetic anhydride.
- Add a catalytic amount of sulfuric acid or pyridine and stir at room temperature.
- Monitor the reaction by TLC or HPLC until all caffeic acid is consumed.
- Quench the reaction by carefully pouring the mixture into ice water.
- Filter the resulting precipitate (diacetylcaffeic acid), wash with cold water, and dry under vacuum.

Step B: Esterification

- Dissolve the dried diacetylcaffeic acid (1.0 eq) and docosanol (1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
- Add an esterification coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction at room temperature for 12-24 hours.
- Monitor by TLC/HPLC for the disappearance of the protected acid.
- Filter off the dicyclohexylurea (DCU) by-product.
- Wash the filtrate with dilute HCl, then saturated NaHCO_3 , and finally brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent to yield the crude protected ester.

Step C: Deprotection

- Dissolve the crude protected **docosyl caffeate** in a mixture of methanol and DCM (1:1).[\[10\]](#)

- Add a mild base, such as potassium carbonate (K_2CO_3), and stir at room temperature.[\[10\]](#)
- Monitor the reaction by TLC/HPLC until the deprotection is complete.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water to remove salts.
- Dry the organic layer, evaporate the solvent, and purify the final **docosyl caffeoate** product by column chromatography (silica gel, hexane/ethyl acetate).

Data Summary Table

The choice of synthetic method significantly impacts reaction outcomes. The following table summarizes typical results based on literature precedents.

Parameter	Direct Chemical Esterification (Acid Catalyst)	Chemical Synthesis (with Protection)	Enzymatic Synthesis (Novozym 435)
Typical Yield	Low to Moderate (40-60%)	High (70-90%)	Very High (up to 100% conversion)[11][14]
By-products	Significant (Oxidation/Polymerization)	Minimal	Negligible
Product Color	Dark Brown/Black	Off-white to Pale Yellow	White to Pale Yellow
Reaction Temp.	High (Reflux)	Room Temp to Moderate	Moderate (60-80°C)
Complexity	1 Step (synthesis)	3 Steps (synthesis)	1 Step (synthesis)
Purification	Difficult (Extensive Chromatography)	Moderate (Filtration & Chromatography)	Easy (Filtration & optional Chromatography)
Green Chemistry	Poor (Harsh acids, high energy)	Moderate (Solvent use)	Excellent (Mild conditions, reusable catalyst)

References

- Chen, J. H., & Chen, W. L. (2011). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. *Molecules*, 16(12), 9415-9430. [\[Link\]](#)
- Pang, N., Wang, F., Cui, H., Zhao, X., Liu, X., Gu, S., & Wang, J. (2013). Lipase-Catalyzed Synthesis of Caffeic Acid Propyl Ester in Ionic Liquid. *Advanced Materials Research*, 781-784, 451-454. [\[Link\]](#)
- ResearchGate. (n.d.). Lipase-catalyzed synthesis of CAPE from caffeic acid and 2-phenyl ethanol. [\[Link\]](#)
- Stroetker, M., et al. (2022).
- Ghazali, N. F., et al. (2021). Lipase-Catalyzed Synthesis of Caffeic Acid Bornyl Ester. In *Lipases and Phospholipases*. Springer. [\[Link\]](#)
- ResearchGate. (n.d.). Mechanism for electro-oxidation of caffeic acid in aqueous acid and basic conditions. [\[Link\]](#)

- Hapiot, P., Neudeck, A., Pinson, J., Fulcrand, H., & Rolando, C. (1996). Oxidation of caffeic acid and related hydroxycinnamic acids. *Journal of Electroanalytical Chemistry*, 405(1-2), 169-175. [\[Link\]](#)
- Kikugawa, K., Kunugi, A., & Kurechi, T. (1999). Antioxidation Mechanism Studies of Caffeic Acid: Identification of Antioxidation Products of Methyl Caffeate from Lipid Oxidation. *Journal of Agricultural and Food Chemistry*, 47(5), 1969-1974. [\[Link\]](#)
- Han, L., et al. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid $[\text{Hnmp}]\text{HSO}_4$ as a catalyst. *RSC Advances*, 12(16), 9863-9872. [\[Link\]](#)
- Fernandez-Pozo, N., et al. (2015). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. *Molecules*, 20(8), 14353-14372. [\[Link\]](#)
- da Cunha, F. M., et al. (2019). Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma. *Frontiers in Oncology*, 9, 541. [\[Link\]](#)
- Sun, J., et al. (2019). Influence of Ionic Liquid on Novozym 435-catalyzed the Transesterification of Castor Oil and Ethyl Caffeate. *Journal of Oleo Science*, 68(1), 75-84. [\[Link\]](#)
- Kurechi, T., Kikugawa, K., & Kunugi, A. (1999).
- Wang, Y., et al. (2024). The Role of Catechol in Caffeic Acid Phenethyl Ester Derivatives for Neuroprotective Effects. *Chemistry & Biodiversity*. [\[Link\]](#)
- Sun, J., et al. (2019). Influence of ionic liquid on Novozym 435-catalyzed the transesterification of castor oil and ethyl caffeate. *Journal of Oleo Science*, 68(1), 75-84. [\[Link\]](#)
- Han, L., et al. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid $[\text{Hnmp}]\text{HSO}_4$ as a catalyst.
- Gîrd, C. E., et al. (2024). “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. *Biomolecules*, 15(1), 81. [\[Link\]](#)
- Han, L., et al. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid $[\text{Hnm}]$. RSC Publishing. [\[Link\]](#)
- Han, L., et al. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid $[\text{Hnmp}]\text{HSO}_4$ as a novel catalyst. *RSC Advances*, 12(16), 9863-9872. [\[Link\]](#)
- Han, L., et al. (2022). Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid $[\text{Hnm}]$. SciSpace. [\[Link\]](#)
- ResearchGate. (n.d.). Enzymatic synthesis of a series of alkyl esters using novozyme 435 in a packed-bed, miniaturized, continuous flow reactor. [\[Link\]](#)
- Chen, J. H., & Chen, W. L. (2011). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. *Molecules*, 16(12), 9415-9430. [\[Link\]](#)

- Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? *Catalysis Science & Technology*, 9(10), 2567-2587. [Link]
- Koru, E., et al. (2019). Caffeic Acid Esters Are Effective Bactericidal Compounds Against *Paenibacillus* larvae by Altering Intracellular Oxidant and Antioxidant Levels. *Molecules*, 24(15), 2748. [Link]
- Del Boccio, P., & Rotilio, D. (2004). Quantitative analysis of caffeic acid phenethyl ester in crude propolis by liquid chromatography-electrospray ionization mass spectrometry.
- Liu, C., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β -thioether ester). *Polymers*, 12(1), 198. [Link]
- Kumar, L., et al. (2020). Tracing the architecture of Caffeic acid phenethyl ester cocrystals: Studies on crystal structure, solubility and bioavailability. *SciSpace*. [Link]
- Woottisin, S., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in *Thunbergia laurifolia* Leaf Extract. *Pharmacognosy Journal*, 12(3). [Link]
- ResearchGate. (n.d.). Extraction and HPLC analysis of Caffeic Acid Phenethyl Ester (CAPE) from propolis and honey samples collected from different regions of Turkiye. [Link]
- Real-Gene Labs. (n.d.).
- Li, Y., et al. (2024). Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. *Molecules*, 29(21), 4951. [Link]
- Papastergiou, E., et al. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in *Robinia pseudoacacia*. *Antioxidants*, 13(12), 1461. [Link]
- Wang, H., et al. (2018). A study of esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst.
- Kurata, K., et al. (2010). Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid.
- Widjaja, A., et al. (2008). Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester. *Biotechnology Journal*, 3(4), 507-513. [Link]
- Sun, J., & Hu, S. (2017). Caffeoyl fatty acyl structural esters: enzymatic synthesis, characterization and antioxidant assessment.
- Piletska, E. V., et al. (2013). Separation and purification of the antioxidant compounds, caffeic acid phenethyl ester and caffeic acid from mushrooms by molecularly imprinted polymer.
- Olgierd, K., et al. (2016). Caffeic Acid Phenethyl Ester and Therapeutic Potentials. *Natural Product Communications*, 11(12), 1934578X1601101. [Link]5240337/

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of caffeic acid and related hydroxycinnamic acids | Semantic Scholar [semanticscholar.org]
- 5. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of ionic liquid on Novozym 435-catalyzed the transesterification of castor oil and ethyl caffeate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeic Acid Esters Are Effective Bactericidal Compounds Against *Paenibacillus* larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]

- 16. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Influence of ionic liquid on Novozym 435-catalyzed the transesterification of castor oil and ethyl caffeate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipase-Catalyzed Synthesis of Caffeic Acid Bornyl Ester | springerprofessional.de [springerprofessional.de]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. phcogj.com [phcogj.com]
- 24. Quantitative analysis of caffeic acid phenethyl ester in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Minimizing by-product formation in Docosyl caffeate chemical synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109352#minimizing-by-product-formation-in-docosyl-caffeate-chemical-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com